(2-Chloro-3-fluorophenyl)methanol
Overview
Description
(2-Chloro-3-fluorophenyl)methanol: is an organic compound characterized by a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the third position, along with a methanol group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: . For example, starting with 2-chloro-3-fluorobenzene, a Grignard reaction can be performed using methyl magnesium bromide, followed by hydrolysis to yield the desired compound.
Direct Methylation: Another approach is the direct methylation of 2-chloro-3-fluorophenol using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: The industrial production of This compound typically involves large-scale halogenation and methylation reactions under controlled conditions to ensure high yield and purity. These processes are optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
(2-Chloro-3-fluorophenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding carboxylic acid, (2-Chloro-3-fluorophenyl)formic acid .
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution Reactions: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: (2-Chloro-3-fluorophenyl)formic acid
Reduction: Corresponding amine derivatives
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
(2-Chloro-3-fluorophenyl)methanol: has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
(2-Chloro-3-fluorophenyl)methanol: can be compared with other similar compounds, such as (2-Chloro-4-fluorophenyl)methanol and (3-Chloro-2-fluorophenyl)methanol . These compounds differ in the position of the halogen atoms on the benzene ring, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of This compound lies in its specific substitution pattern, which influences its properties and applications.
Comparison with Similar Compounds
(2-Chloro-4-fluorophenyl)methanol
(3-Chloro-2-fluorophenyl)methanol
(2-Chloro-3-fluorophenyl)ethanol
(2-Chloro-3-fluorophenyl)formic acid
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Properties
IUPAC Name |
(2-chloro-3-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLIQXQMVPXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604016 | |
Record name | (2-Chloro-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96516-32-4 | |
Record name | 2-Chloro-3-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96516-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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